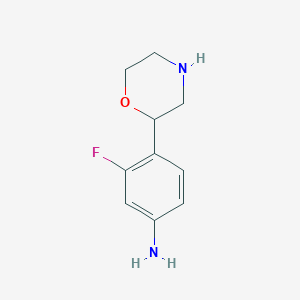

3-Fluoro-4-(morpholin-2-YL)aniline

Description

Contextualization within Aromatic Amine and Heterocyclic Chemistry

Aromatic amines and heterocyclic compounds form the bedrock of a vast array of chemical and industrial processes. Aromatic amines, such as aniline (B41778), are fundamental to the production of dyes, polymers, and pharmaceuticals. lgcstandards.com Heterocyclic compounds, which feature rings containing atoms like nitrogen, oxygen, or sulfur, are prevalent in nature and are crucial components of many biologically active molecules, including pharmaceuticals. fiveable.me The intersection of these two domains gives rise to heterocyclic aromatic amines, a class of compounds with significant research interest due to their diverse applications and biological relevance. lgcstandards.comlongdom.org

The introduction of a fluorine atom into these structures further enhances their utility. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. mdpi.com This has made fluorinated heterocyclic compounds particularly valuable in medicinal chemistry. mdpi.com

Significance and Research Trajectory of 3-Fluoro-4-(morpholin-2-YL)aniline and Related Isomers in Synthetic and Medicinal Chemistry

This compound, with the CAS number 93246-53-8, is a notable example of a fluorinated morpholinoaniline derivative. innospk.com Its structure, which combines a fluorinated aniline with a morpholine (B109124) ring, makes it a versatile building block in organic synthesis. innospk.comossila.com The presence of a primary amine group allows for further chemical modifications, such as the formation of Schiff bases, sulfonamides, and carbamates. ossila.com

This compound and its isomers are of particular importance in medicinal chemistry. For instance, this compound is a key intermediate in the synthesis of the antibiotic linezolid (B1675486). researchgate.net Its derivatives have also shown promising antimicrobial activity. ossila.comresearchgate.net The morpholine moiety can improve solubility and reactivity, making these compounds valuable for developing new therapeutic agents. Research is ongoing to explore the potential of these compounds in various applications, including the development of new drugs and materials for organic light-emitting diodes (OLEDs). ossila.com

Historical Development and Evolution of Research in Fluoro-Morpholinoaniline Chemistry

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound was reported in 1835, and the first aryl carbon-fluorine bond was created in 1870. nih.gov Significant advancements in this field were made during World War II, driven by the need for new materials. nih.gov

The synthesis and study of specific fluoro-morpholinoaniline derivatives are more recent developments, spurred by the growing interest in fluorinated compounds in the pharmaceutical industry. The development of these compounds is closely linked to advancements in synthetic methodologies, particularly nucleophilic aromatic substitution reactions. The recognition of this compound as an important intermediate for linezolid has further fueled research into its synthesis and the biological activity of its derivatives. researchgate.net

Chemical Profile of this compound

| Property | Value |

| CAS Number | 93246-53-8 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Appearance | Off-white to brown crystalline powder |

| Melting Point | 121-123 °C |

| Boiling Point | 364.9±42.0 °C at 760 mmHg |

| Density | ~1.2±0.1 g/cm³ |

This table presents key chemical and physical properties of this compound, based on available data. innospk.comossila.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-fluoro-4-morpholin-2-ylaniline |

InChI |

InChI=1S/C10H13FN2O/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6,12H2 |

InChI Key |

OMLJGCDJCUDWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways for Fluoro-Morpholinoanilines

The traditional synthesis of 3-fluoro-4-(morpholin-2-yl)aniline primarily involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Anilino-Morpholine Formation

The initial and critical step in the synthesis is the formation of the morpholine-aniline linkage via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.nettib.eu This reaction typically involves the substitution of a fluorine atom on a difluoronitrobenzene ring with morpholine (B109124). researchgate.net A common starting material is 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene (B149031), which reacts with morpholine to yield 4-(2-fluoro-4-nitrophenyl)morpholine (B124028). researchgate.net

The SNAr reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group, on the aromatic ring, which activate the ring towards nucleophilic attack. tib.eubeilstein-journals.orgmdpi.comresearchgate.net The reaction is often carried out under neat conditions or in a solvent like acetonitrile (B52724) at reflux temperatures. researchgate.net

Reductive Methodologies for Nitro Group Transformation to Amine

Following the successful SNAr reaction, the nitro group of the resulting 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine to yield the final product, 3-fluoro-4-morpholinoaniline (B119058). researchgate.net A widely used and effective method for this transformation is the use of iron powder in the presence of an ammonium (B1175870) chloride solution. researchgate.net This reduction is typically conducted in a solvent mixture, such as methanol (B129727) and water, at elevated temperatures, for instance, 70°C. researchgate.net

Innovative Approaches in Precursor Synthesis and Functionalization

To address some of the drawbacks of the traditional route, such as the high cost of starting materials like 3,4-difluoronitrobenzene and the complexities of fluoride (B91410) waste management, innovative synthetic strategies have been explored. google.com One such patented method involves a multi-step process starting from the more economical o-fluoronitrobenzene. google.com

This alternative pathway includes the following key steps:

Reduction of o-fluoronitrobenzene: The initial step is the reduction of o-fluoronitrobenzene to o-fluoroaniline. google.com

Formation of o-fluoro-morpholinyl benzene (B151609): The resulting o-fluoroaniline is then reacted with a disubstituted ethyl ether in the presence of a deacidifying agent to form o-fluoro-morpholinyl benzene. google.com

Nitration: The o-fluoro-morpholinyl benzene undergoes a nitration reaction to introduce a nitro group, yielding 3-fluoro-4-morpholinyl nitrobenzene. google.com

Final Reduction: The final step is the reduction of the nitro group to afford the desired 3-fluoro-4-morpholinyl aniline (B41778). google.com

This approach offers a potentially more cost-effective and environmentally friendly alternative to the established pathway.

Optimization of Reaction Conditions and Process Parameters in Laboratory Synthesis

The efficiency and success of synthesizing 3-fluoro-4-morpholinoaniline are highly dependent on the careful optimization of various reaction parameters.

Solvent Selection and Catalytic Systems

The choice of solvent is crucial in the SNAr reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate the reactants and facilitate the substitution process. In some cases, the reaction can also be performed under neat conditions, eliminating the need for a solvent. researchgate.net

For the reduction step, a mixture of solvents like methanol and water is commonly used to ensure the solubility of both the organic substrate and the inorganic reducing agents. researchgate.net

While the primary SNAr reaction often proceeds without a catalyst, the use of phase-transfer catalysts can be beneficial in certain systems to enhance the nucleophilicity of morpholine. In the reduction step, catalytic systems such as iron/ammonium chloride or catalytic hydrogenation with palladium on carbon (Pd/C) are standard. researchgate.net

Temperature and Pressure Influence on Reaction Efficiency

Temperature plays a significant role in both the SNAr and the reduction steps. The SNAr reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to overcome the activation energy barrier. researchgate.net For the reduction of the nitro group using iron and ammonium chloride, a temperature of around 70°C is commonly employed to ensure a reasonable reaction rate. researchgate.net

A patented method outlines a specific temperature range of 130-160°C for the reaction between o-fluoroaniline and the disubstituted ethyl ether. google.com

Pressure is a critical parameter primarily in catalytic hydrogenation reactions. For instance, the reduction of o-fluoronitrobenzene using Raney nickel can be carried out under a hydrogen pressure of 20 normal atmospheres. google.com The optimization of both temperature and pressure is essential for maximizing the yield and minimizing reaction times.

Interactive Data Table: Reaction Parameters for the Synthesis of 3-Fluoro-4-morpholinoaniline

| Reaction Step | Reactants | Solvent/Catalyst | Temperature | Pressure | Yield | Reference |

| SNAr | 1,2-difluoro-4-nitrobenzene, Morpholine | Neat | Reflux | Atmospheric | Not specified | researchgate.net |

| Reduction | 4-(2-fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl in Methanol/Water | 70 °C | Atmospheric | Not specified | researchgate.net |

| Reduction | o-fluoronitrobenzene | Raney's nickel in Methanol | Room Temperature | 20 atm | 90% | google.com |

| Etherification | o-fluoroaniline, disubstituted ethyl ether | Organic solvent, deacidifying agent | 100-200 °C | Atmospheric | Not specified | google.com |

| Recrystallization | Crude 3-fluoro-4-morpholinyl aniline | 20% aqueous ethanolic solution | Cooled to 30 °C | Atmospheric | 85% | google.com |

Scalable Synthetic Protocols and Process Chemistry Considerations

The industrial-scale synthesis of this compound, a key intermediate for pharmaceuticals like the antibiotic linezolid (B1675486), requires robust, efficient, and economically viable protocols. researchgate.netgoogle.com Process chemistry focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The primary scalable route involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

A common and well-documented pathway begins with the reaction of 3,4-difluoronitrobenzene with morpholine. researchgate.net This SNAr reaction selectively substitutes the fluorine atom at the 4-position due to the activating effect of the para-nitro group, yielding the intermediate 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net The reaction can be performed under various conditions, including refluxing in acetonitrile or under neat (solvent-free) conditions. researchgate.net While effective, a significant drawback of this route is the high cost of the starting material, 3,4-difluoronitrobenzene. google.com Furthermore, the leaving group is a fluoride ion, which can lead to more complex waste treatment procedures. google.com

The second stage involves the reduction of the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to the desired primary amine. echemi.com Catalytic hydrogenation is a frequently employed method on a large scale. This typically involves using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. echemi.com For instance, hydrogenation of the nitro intermediate in ethanol (B145695) using a 10% Pd/C paste for 18 hours can yield the final product quantitatively after filtration and evaporation of the solvent. echemi.com Alternative reduction systems, such as using iron powder with ammonium chloride in a methanol/water mixture or transfer hydrogenation with ammonium formate (B1220265) and Pd/C, have also been reported and may offer advantages in specific manufacturing contexts. researchgate.netechemi.com

An alternative synthetic strategy, outlined in patent literature, aims to circumvent the expensive 3,4-difluoronitrobenzene starting material. google.com This route begins with the less expensive o-fluoronitrobenzene. google.com The process involves an initial reduction to o-fluoroaniline, followed by a reaction with a morpholine equivalent in a high-boiling solvent like ethylene (B1197577) glycol at temperatures between 100–200 °C. google.com The resulting N-(2-fluorophenyl)morpholine is then subjected to nitration to introduce the nitro group, followed by a final reduction step to produce 3-fluoro-4-morpholinoaniline. google.com

Table 1: Scalable Synthesis of Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine

| Starting Materials | Reaction Conditions | Solvent | Notes | Citations |

|---|---|---|---|---|

| 3,4-Difluoronitrobenzene, Morpholine | Reflux | Acetonitrile | A common laboratory and scalable method. | researchgate.net |

| 1,2-Difluoro-4-nitrobenzene, Morpholine | Neat (solvent-free) | N/A | High concentration reaction conditions. | researchgate.net |

| 4-Fluoronitrobenzene, Thiomorpholine, Triethylamine (B128534) | Heated to 85 °C for 12h | Acetonitrile | An analogous reaction showing typical SNAr conditions. | mdpi.com |

Table 2: Scalable Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine

| Reducing Agent / Catalyst | Solvent(s) | Reaction Conditions | Yield | Citations |

|---|---|---|---|---|

| H₂, 10% Pd/C paste | Ethanol | Standard Temperature and Pressure (STP), 18h | 100% | echemi.com |

| Fe, NH₄Cl | Methanol, Water | 70 °C | Not specified | researchgate.net |

| Ammonium formate, 10% Pd/C | Ethyl Acetate | 45-50 °C, 8h | 95% | echemi.com |

| Ammonium formate, 10% Pd/C | Tetrahydrofuran, Methanol | Stirred for 3h | Not specified | echemi.com |

Chemical Reactivity and Derivatization Strategies

Amination and Amide Bond Formation Reactions

The primary amine of 3-fluoro-4-(morpholin-2-yl)aniline readily participates in reactions that form new nitrogen-carbon and nitrogen-sulfur bonds, yielding stable amide and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity.

The reaction of this compound with various sulfonyl chlorides in the presence of a base is a common strategy to produce sulfonamide derivatives. researchgate.net The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. The synthesis typically involves the nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond. google.com This method is suitable for creating a library of compounds, including those with acid-sensitive groups, as the reaction can be performed under neutral or basic conditions. google.com

For instance, reacting the parent aniline (B41778) with substituted benzenesulfonyl chlorides in a suitable solvent yields the corresponding N-(3-fluoro-4-morpholinophenyl)benzenesulfonamide derivatives. These derivatives have been investigated for their antimicrobial properties. researchgate.netossila.com

Table 1: Examples of Sulfonamide Derivatives from this compound

| Derivative Name | Sulfonyl Chloride Reagent | Reported Activity |

|---|---|---|

| N-(3-fluoro-4-morpholinophenyl)benzenesulfonamide | Benzenesulfonyl chloride | Antimicrobial activity (MIC 6.25-25.0 µg/mL) ossila.com |

| 4-Methyl-N-(3-fluoro-4-morpholinophenyl)benzenesulfonamide | Toluene-4-sulfonyl chloride | Antimicrobial activity (MIC 6.25-25.0 µg/mL) ossila.com |

Carbamate (B1207046) derivatives of this compound can be synthesized by treating the aniline with phosgene (B1210022) equivalents, such as chloroformates. researchgate.net This reaction results in the formation of a carbamate linkage (-NH-C(O)-O-), a functional group present in several approved drugs. The synthesis involves the acylation of the primary amine. Alternative, lower-cost, and less hazardous methods utilize activated mixed carbonates as alkoxycarbonylating agents. nih.gov The reaction of these reagents with primary amines like this compound proceeds efficiently to give the desired carbamates. nih.gov These carbamate derivatives have also shown potential as antimicrobial agents. ossila.com

A general procedure involves reacting the aniline with an appropriate chloroformate (e.g., ethyl chloroformate) in an inert solvent, often with a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Table 2: Examples of Carbamate Derivatives from this compound

| Derivative Name | Acylating Reagent | Reported Activity |

|---|---|---|

| Ethyl (3-fluoro-4-morpholinophenyl)carbamate | Ethyl chloroformate | Antimicrobial activity (MIC 6.25-25.0 µg/mL) ossila.com |

| Phenyl (3-fluoro-4-morpholinophenyl)carbamate | Phenyl chloroformate | Antimicrobial activity (MIC 6.25-25.0 µg/mL) ossila.com |

Carbon-Nitrogen Bond Formation in Heterocyclic Systems

The primary amine of this compound is a crucial starting point for the synthesis of various heterocyclic systems. These reactions typically begin with the formation of an imine, which can then undergo further transformations.

This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ossila.comresearchgate.net This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid or heat. acta.co.in The resulting C=N double bond is a versatile functional group for further chemical manipulation. Schiff bases derived from this aniline have been investigated for their biological activities, including biofilm inhibition. ossila.com For example, a Schiff base formed from 3-fluoro-4-morpholinoaniline (B119058) showed superior biofilm inhibition (IC50 of 12.97 μM) compared to the antibiotic linezolid (B1675486). ossila.com

Table 3: Examples of Schiff Base Derivatives from this compound

| Aldehyde/Ketone Reagent | Resulting Schiff Base (Imine) | Reported Activity/Application |

|---|---|---|

| Benzaldehyde | N-benzylidene-3-fluoro-4-morpholinoaniline | Precursor for bioactive molecules researchgate.net |

| Salicylaldehyde | 2-((3-fluoro-4-morpholinophenyl)imino)methyl)phenol | Potential antimicrobial agent ossila.com |

The aniline can be used to construct thiazole (B1198619) and thiazolidinone rings, which are important scaffolds in medicinal chemistry. The synthesis of 2,3-disubstituted 4-thiazolidinones typically involves a multi-component reaction. nih.gov First, this compound is condensed with an aromatic aldehyde to form an intermediate Schiff base. This imine is then reacted in situ with thioglycolic acid (mercaptoacetic acid). The thiol group of the thioglycolic acid adds across the C=N bond, followed by an intramolecular cyclization and dehydration to yield the final thiazolidinone ring. nih.gov This approach allows for significant molecular diversity by varying both the aniline and the aldehyde components.

The synthesis of more complex heterocycles like triazoles from this compound is also achievable. A common route to 1,2,3-triazoles involves converting the primary amine into an azide (B81097). This is typically done through a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide to yield the corresponding aryl azide intermediate. researchgate.net This azide can then undergo a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne (often catalyzed by copper(I)) to form the stable 1,2,3-triazole ring. researchgate.net

The synthesis of thiadiazole derivatives can be approached by first converting the aniline into a thiosemicarbazide (B42300). This intermediate is prepared by reacting the aniline with carbon disulfide, followed by the addition of hydrazine. The resulting thiosemicarbazide can then be cyclized with various reagents, such as acid anhydrides or aldehydes, to form different substituted thiadiazole rings.

Detailed research findings on the chemical reactivity and derivatization strategies for the specific compound This compound are not available in publicly accessible scientific literature. Extensive searches for electrophilic, nucleophilic, oxidative, and reductive transformations of this specific molecule did not yield relevant results.

It is crucial to distinguish This compound from its more widely documented isomer, 3-Fluoro-4-morpholinoaniline (also known as 3-Fluoro-4-(morpholin-4-yl)aniline). In the specified compound, the aniline group is attached to the carbon at the 2-position of the morpholine (B109124) ring. In contrast, the more common isomer has the aniline group attached to the nitrogen atom at the 4-position of the morpholine ring. This structural difference significantly influences the chemical properties and reactivity of the two molecules.

The available literature, including studies on the synthesis of the antibiotic Linezolid, extensively discusses the reactivity of 3-Fluoro-4-morpholinoaniline. researchgate.netossila.comresearchgate.net This includes its use in forming sulfonamides, carbamates, and Schiff bases. ossila.com However, this information is not applicable to the specific isomer requested.

Due to the absence of data on the electrophilic, nucleophilic, oxidative, and reductive transformations for This compound , the requested article on its chemical reactivity cannot be generated.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structural framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 3-Fluoro-4-(morpholin-2-YL)aniline, ¹H NMR and ¹³C NMR are the primary experiments conducted. In ¹H NMR, the chemical shifts (δ) of the protons would provide insight into their local electronic environment. For instance, the aromatic protons would appear in the downfield region, with their splitting patterns revealing their coupling to the adjacent fluorine atom and to each other. The protons of the morpholine (B109124) ring would exhibit characteristic shifts and couplings, confirming its presence and substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.5 - 7.5 | m | --- |

| Morpholine-H | 2.8 - 4.5 | m | --- |

| Amine-H (NH₂) | 3.5 - 5.0 | s (broad) | --- |

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and can also provide structural clues through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The calculated monoisotopic mass for C₁₀H₁₃FN₂O is 196.1012 g/mol . The experimentally determined mass should align closely with this value.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern would likely involve the loss of the morpholine ring or parts of it, as well as the cleavage of the C-N bond connecting the ring to the aniline (B41778) moiety. The observation of these fragment ions in the mass spectrum provides corroborating evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 196.1012 | Molecular Ion |

| [M-C₄H₈NO]⁺ | 110.0328 | Loss of Morpholine Ring |

Note: The fragmentation pattern is predicted and can be influenced by the ionization method used.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. This technique is based on the principle that molecules absorb infrared radiation at characteristic frequencies that correspond to the vibrations of their bonds.

The IR spectrum of this compound would exhibit several key absorption bands that are diagnostic of its structure. The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Furthermore, the C-O-C stretching of the ether linkage within the morpholine ring would produce a strong absorption band around 1100 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions, providing a complete picture of the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the proposed molecular formula to verify its elemental composition.

For this compound, with a molecular formula of C₁₀H₁₃FN₂O, the theoretical elemental composition can be calculated. An experimental elemental analysis would be performed, and the resulting percentage values for carbon, hydrogen, and nitrogen would be compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and correctness of the assigned molecular formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₃FN₂O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.1 | 61.21 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.68 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 9.68 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.28 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.15 |

| Total | 196.224 | 100.00 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A comprehensive search of scientific literature yielded no specific studies on quantum chemical calculations, such as Density Functional Theory (DFT), for 3-Fluoro-4-(morpholin-2-YL)aniline. Such calculations are fundamental for understanding a molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. At present, these theoretical parameters have not been published for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Analysis in Biological Systems

There are no available molecular docking studies in the scientific literature that analyze the interaction of this compound with specific biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This analysis is critical in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

Conformational Analysis and Energy Landscape Exploration

No dedicated conformational analysis or energy landscape explorations for this compound have been published. Conformational analysis is used to determine the stable three-dimensional shapes (conformers) a molecule can adopt and the energy barriers between them. For a molecule like this compound, this would involve assessing the orientation of the morpholine (B109124) ring relative to the aniline (B41778) ring and the puckering of the morpholine ring itself, which significantly influences its interaction with biological targets.

In Silico Prediction of Physico-Chemical Parameters Relevant to Research Applications

While general physicochemical properties can be estimated by various software platforms, specific, experimentally validated or high-level computational studies detailing the physicochemical parameters of this compound are not present in the available literature. These parameters, such as lipophilicity (LogP), solubility, polar surface area (PSA), and pKa, are vital for assessing the drug-likeness and potential pharmacokinetic profile of a compound in early-stage research.

Table 1: Predicted Physicochemical Properties for this compound (Illustrative) Note: The following table is for illustrative purposes to show the types of parameters that would be predicted. No specific published data is available.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| XLogP3 | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

Predictive Modeling for Structure-Activity Relationships (SAR) in Chemical Design

No studies involving predictive modeling for the Structure-Activity Relationships (SAR) of this compound or its derivatives were found. SAR and Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate variations in the chemical structure of a series of compounds with their biological activity. Developing such a model would require a dataset of multiple analogs of this compound tested against a specific biological target, which is not currently available in the public domain.

Diverse Research Applications and Functional Explorations in Chemical Sciences

Role as Fundamental Building Blocks in Organic Synthesis

3-Fluoro-4-(morpholin-2-YL)aniline serves as a crucial building block in organic synthesis due to its reactive primary amine and the presence of both an amine and ether group within the morpholine (B109124) ring. ossila.com The fluorinated aniline (B41778) component further enhances its utility, offering a site for various chemical modifications.

One of the primary reactions this compound undergoes is the formation of Schiff bases. The accessible primary amine group readily reacts with aldehydes to create these imine-containing organic compounds. ossila.com This reactivity makes it a valuable precursor for synthesizing a wide array of more complex molecules. For instance, Schiff base derivatives of 3-fluoro-4-morpholinoaniline (B119058) have been synthesized and investigated for their biological activities. ossila.com

Furthermore, the compound can be modified to produce sulfonamide and carbamate (B1207046) derivatives. ossila.com These transformations highlight its versatility as a scaffold for creating libraries of compounds with potential applications in various chemical and biological studies. The synthesis of these derivatives typically involves standard organic reactions, underscoring the compound's role as a reliable and adaptable starting material. ossila.com

| Property | Value |

| CAS Number | 93246-53-8 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Purity | >98% |

| Melting Point | 121 °C – 123 °C |

| General properties of this compound. ossila.com |

Development of Chemical Probes for Biological Studies

The structural features of this compound make it a suitable candidate for the development of chemical probes for biological investigations. A chemical probe is a small molecule used to study and manipulate biological systems. The fluorine atom and the morpholine ring are key to its potential in this area.

The fluorine atom can be useful for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the tracking of the molecule and its interactions within a biological environment. The morpholine group, with its potential for hydrogen bonding and its influence on solubility, can also contribute to the molecule's interaction with biological targets.

Researchers utilize this compound in the development of biochemical assays. By modifying its structure, it can be tailored to interact with specific enzymes or receptors, enabling the study of their function and the identification of potential inhibitors or activators. This application is crucial in the early stages of drug discovery and in understanding fundamental biological processes.

Investigations into Material Science Applications

The unique electronic and structural properties of this compound have led to its exploration in the field of material science, particularly in the development of advanced functional materials.

In the realm of OLEDs, this compound is investigated as a building block for creating novel organic materials. ossila.com The fluorinated nature of the molecule can influence the electronic properties of the resulting materials, which is a critical factor in the performance of OLED devices. By incorporating this compound into the structure of organic semiconductors, researchers aim to tune the energy levels and improve the efficiency and stability of OLEDs. ossila.com While specific device performance data is part of ongoing research, the use of this compound highlights a strategy for developing next-generation display and lighting technologies.

Carbon nanodots (CNDs) are a class of carbon-based nanomaterials with promising optical properties. The functionalization of CNDs with organic molecules can significantly enhance their performance. Research has shown that decorating phenylenediamine carbon nanodots with 4-morpholinoaniline (B114313) can improve the photoluminescence quantum yield from 28.3% to 41.8%. ossila.com

The introduction of this compound into CND structures offers a way to further modulate their optical properties. ossila.com The fluorine atom can alter the electronic structure of the CNDs, potentially leading to shifts in their emission wavelengths. ossila.com This tunability is highly desirable for applications such as color conversion in white-light-emitting diodes (WLEDs). ossila.com

| Application Area | Research Finding |

| OLED Research | Used as a fluorinated building block for synthesizing materials for OLEDs. ossila.com |

| Carbon Nanodots | The fluorinated morpholinoaniline can be used to tune the emission wavelength of carbon nanodots. ossila.com |

| Material science applications of this compound. |

Strategic Intermediates in the Synthesis of Complex Molecular Architectures for Academic Investigation

Beyond its direct applications, this compound plays a pivotal role as a strategic intermediate in the synthesis of more complex molecules for academic research. researchgate.net Its pre-functionalized structure provides a convenient starting point for multi-step synthetic sequences.

The compound is a known intermediate in the synthesis of the antibiotic drug linezolid (B1675486). researchgate.net This underscores its importance in the pharmaceutical industry and highlights its utility in accessing complex and biologically active molecular frameworks. The synthesis of linezolid from this intermediate involves several chemical transformations, demonstrating the compound's robustness and compatibility with various reaction conditions. researchgate.net

Future Directions and Emerging Frontiers in Fluoro Morpholinoaniline Research

Exploration of Bio-Orthogonal and Click Chemistry Approaches for Derivatization

The inherent reactivity of the primary amine on the aniline (B41778) ring of 3-fluoro-4-(morpholin-4-yl)aniline makes it an excellent candidate for advanced derivatization strategies, particularly those involving bio-orthogonal and click chemistry. ossila.com These reactions are prized for their high efficiency, selectivity, and biocompatibility. wikipedia.orgacs.org

Bio-orthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. acs.orgnih.gov The primary amine of the fluoro-morpholinoaniline core could be functionalized to participate in such reactions. For instance, it can be converted into an azide (B81097), a common bio-orthogonal handle. acs.org This azide-modified fluoro-morpholinoaniline could then be "clicked" onto a biomolecule containing a strained alkyne, enabling applications in chemical biology for labeling and tracking. nih.gov Another approach involves the reaction of the primary amine with aldehydes or ketones to form imines, a type of ligation that can be accelerated by aniline catalysts under physiological conditions. acs.orgnih.gov

Click chemistry, a concept introduced by K. B. Sharpless, emphasizes reactions that are high-yielding and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. organic-chemistry.org Research has already demonstrated the use of morpholine-containing compounds in Huisgen 1,3-dipolar cycloadditions to create complex hybrids. researchgate.net Future work could systematically explore the conversion of 3-fluoro-4-(morpholin-4-yl)aniline into an azide or an alkyne, creating a modular building block for rapid synthesis of compound libraries via CuAAC. organic-chemistry.orgacs.org This would allow for the efficient generation of novel derivatives for screening in drug discovery and materials science.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of derivatives from 3-fluoro-4-(morpholin-4-yl)aniline typically involves multi-step processes like nucleophilic aromatic substitution (SNAr) and nitro group reduction. researchgate.net Optimizing these reactions requires precise monitoring. Advanced spectroscopic techniques offer the potential for real-time, in-situ analysis, moving beyond traditional offline methods like chromatography.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, which has been used to characterize the final compound, could be adapted for real-time monitoring. nih.gov For example, during the synthesis of sulfonamide or carbamate (B1207046) derivatives, the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of new bands corresponding to the sulfonamide or carbamate group could be tracked in real time. This would provide immediate kinetic data and insight into reaction completion.

Furthermore, the inherent fluorescence of certain fluoro-morpholinoaniline derivatives, such as carbon nanodots, opens up possibilities for using fluorescence spectroscopy as a monitoring tool. ossila.com By correlating changes in fluorescence intensity or wavelength with the progress of a reaction, a highly sensitive, non-invasive analytical method could be developed. For reactions involving the aromatic ring, such as SNAr, NMR-based methods for measuring kinetic isotope effects could provide deep mechanistic insights, helping to distinguish between different reaction pathways. springernature.com The development of such real-time probes would be invaluable for process optimization, ensuring higher yields, purity, and efficiency in the synthesis of novel fluoro-morpholinoaniline-based compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, retrosynthesis pathways, and optimal reaction conditions. eurekalert.orgacs.org The application of these computational tools represents a significant frontier for research involving 3-fluoro-4-(morpholin-4-yl)aniline.

A key application would be in the virtual screening and property prediction of novel derivatives. By generating a virtual library of compounds based on the fluoro-morpholinoaniline scaffold, ML algorithms could predict key properties like binding affinity to a biological target, solubility, or electronic properties for materials science applications. This allows researchers to prioritize the synthesis of only the most promising candidates.

Table 1: Conceptual AI/ML Model Parameters for Optimizing Fluoro-Morpholinoaniline Synthesis

| Input Parameter | Data Type | Example Values | Predicted Outcome |

|---|---|---|---|

| Electrophile | Molecular Fingerprint | 1,2-difluoro-4-nitrobenzene | Reaction Yield (%) |

| Nucleophile | Molecular Fingerprint | Morpholine (B109124) | Stereoselectivity |

| Catalyst | Categorical | None, K₂CO₃, Pyridine | Reaction Rate |

| Solvent | Categorical | DMF, DMSO, Acetonitrile (B52724), Water | Optimal Temperature (°C) |

Development of Photocatalytic and Electrocatalytic Synthetic Methodologies

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methods, with photocatalysis and electrocatalysis at the forefront. rsc.orgnih.gov These techniques use light or electricity, respectively, to drive chemical reactions, often under milder conditions than traditional thermal methods. princeton.edu Developing such methodologies for the synthesis and derivatization of 3-fluoro-4-(morpholin-4-yl)aniline is a promising area of future research.

Photocatalysis: The synthesis of anilines and their derivatives through photocatalytic C-N cross-coupling is an emerging field. princeton.eduresearchgate.netacs.org Instead of relying on high temperatures, a photocatalyst can absorb light to generate reactive species that facilitate bond formation. rsc.org Future research could explore the direct photocatalytic coupling of an appropriately substituted fluorinated benzene (B151609) ring with morpholine or the amination of a precursor using light-mediated methods. This could lead to more energy-efficient and scalable synthetic routes. acs.org

Electrocatalysis: Electrocatalysis offers a green alternative for key transformations. The conventional synthesis of 3-fluoro-4-(morpholin-4-yl)aniline involves the reduction of a nitro-group precursor, often using stoichiometric metal reagents like iron powder. researchgate.net Electrocatalytic methods can achieve this reduction using only electricity, avoiding harsh reagents and high temperatures. nih.govacs.orgresearchgate.net Recent studies have shown the highly selective electrocatalytic reduction of substituted nitrobenzenes to anilines using mediators, a technique directly applicable to the synthesis of this compound. nih.govacs.orgnih.gov

Table 2: Comparison of Synthetic Methodologies for Fluoro-Morpholinoaniline

| Feature | Conventional Method (e.g., SNAr, Fe Reduction) | Potential Photocatalytic/Electrocatalytic Method |

|---|---|---|

| Energy Source | Thermal (heating/reflux) researchgate.net | Light (photons) or Electricity rsc.orgnih.gov |

| Reagents | Often requires strong bases, metal reductants (Fe) researchgate.net | Photocatalyst, Electrocatalyst, minimal sacrificial reagents princeton.edunih.gov |

| Conditions | Elevated temperatures researchgate.net | Often room temperature nih.govprinceton.edu |

| Selectivity | Can generate byproducts requiring purification | Potentially higher selectivity and functional group tolerance acs.org |

| Sustainability | Higher energy consumption, metal waste | Greener, more atom-economical approach nih.govnih.gov |

By exploring these advanced synthetic strategies, researchers can develop more efficient, selective, and environmentally benign pathways to 3-fluoro-4-(morpholin-4-yl)aniline and its valuable derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(morpholin-2-YL)aniline, and how can reaction conditions be optimized?

A common method involves coupling 3-fluoro-4-iodoaniline with morpholine derivatives under Buchwald-Hartwig amination conditions. For example, using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in refluxing toluene yields the target compound. Optimization may include adjusting reaction time (e.g., 12–24 hours) and temperature (80–110°C) to improve yields. Purification via silica gel chromatography with CH₂Cl₂:MeOH (9:1) is typical .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Use X-ray crystallography (SHELX software for refinement ), ¹⁹F NMR (to confirm fluorine position), and LC-MS (for molecular weight validation). High-resolution mass spectrometry (HRMS) and FT-IR can verify functional groups like NH₂ and morpholine rings. For boron-containing analogs, ¹¹B NMR is essential .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is standard for in vitro assays. For impurities like Linezolid intermediates (e.g., N-phthalimide derivatives), tandem MS/MS or GC-MS with internal standards ensures specificity .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives as kinase inhibitors?

Develop 3D-QSAR using molecular docking (AutoDock Vina) and CoMFA/CoMSIA analyses. Parameterize morpholine puckering (Cremer-Pople coordinates ) and fluorine’s electrostatic contributions. Validate models with experimental IC₅₀ values against c-Met kinase, ensuring correlation coefficients (R²) >0.85 .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for morpholine flexibility. Conduct meta-dynamics simulations to explore conformational states missed in static docking. Cross-validate with SPR (surface plasmon resonance) binding kinetics to reconcile affinity differences .

Q. How does the morpholine ring’s conformation influence the compound’s pharmacophore profile?

Analyze ring puckering via X-ray crystallography or DFT calculations (B3LYP/6-31G*). Chair conformations enhance hydrophobic interactions with kinase ATP pockets, while boat forms may reduce solubility. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Q. What methodologies are effective for studying the environmental stability and degradation pathways of this compound?

Employ MnFe₂O₄/Zn₂SiO₄ photocatalysts under simulated solar radiation. Monitor degradation by LC-TOF-MS and quantify intermediates (e.g., fluoroaniline derivatives). Box-Behnken experimental designs optimize parameters like pH and catalyst loading .

Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structure determination?

Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands. For low-resolution data (<1.5 Å), apply hydrogen-bond restraints and TLS parameterization to improve R-factors .

Q. What synthetic modifications enhance metabolic stability without compromising target binding?

Introduce deuterium at NH₂ positions or replace morpholine with thiomorpholine (improves CYP450 resistance). Validate via microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .

Q. How do impurities like N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide affect pharmacological profiles?

Conduct forced degradation studies (acid/base/oxidative stress) and quantify impurities via UPLC-PDA. Compare IC₅₀ values of purified vs. impure batches in cell-based assays (e.g., HGF-stimulated c-Met phosphorylation) .

Methodological Considerations

Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition potency?

Use ADP-Glo™ kinase assays (Promega) with recombinant c-Met enzyme. Include staurosporine as a positive control. For selectivity profiling, screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.